molecular formula C6H7N3O B563161 Isoniazid-d4 CAS No. 774596-24-6

Isoniazid-d4

Cat. No. B563161
M. Wt: 141.166
InChI Key: QRXWMOHMRWLFEY-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202910B2

Procedure details

Antimicrobial drugs isoniazid, rifampicin, streptomycin, and ethambutol were purchased from Sigma-Aldrich. St. Louis, Mo. Stock solutions of isoniazid, streptomycin, and ethambutol were prepared in distilled and deionized water at 10 mg/mL, sterilized by filtration, and stored frozen at −80° C. Stock solutions of rifampicin, at 1 or 10 mg/mL, were prepared in methanol and stored at −80° C. Pyrazinamide was purchased as the drug reconstituting kit from Becton Dickinson, Cockeysville, Md., and a stock solution was prepared following instructions by the manufacturer. Stock solutions of SQ109 were prepared in methanol at 1 mg/mL and stored at 80° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
streptomycin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([NH:9][NH2:10])=[O:8])=[CH:5][CH:4]=[N:3][CH:2]=1.CC1C2O[C@:19]3(C)OC=C[C@H](OC)[C@@H](C)[C@@H](OC(C)=O)[C@H](C)[C@H](O)[C@H](C)[C@@H](O)[C@@H](C)C=CC=[C:36](C)[C:37]([NH:39][C:40]4[C:43](/[CH:46]=N/N5CCN(C)CC5)=[C:44](O)[C:15]([C:16]=2[C:20]3=O)=[C:14]([C:41]=4O)C=1O)=O.[CH3:70][C@@H:71]1[O:75][C@@H:74]([O:76][C@H:77]2[C@H:82]([OH:83])[C@@H:81]([OH:84])[C@H:80]([NH:85][C:86]([NH2:88])=[NH:87])[C@@H:79]([OH:89])[C@@H:78]2[NH:90][C:91]([NH2:93])=[NH:92])[C@H:73]([O:94][C@@H:95]2[O:100][C@@H:99]([CH2:101][OH:102])[C@H:98]([OH:103])[C@@H:97]([OH:104])[C@@H:96]2[NH:105][CH3:106])[C@@:72]1([OH:109])[CH:107]=[O:108].[CH3:110][CH2:111][C@H:112]([NH:115][CH2:116][CH2:117][NH:118][C@H:119]([CH2:122][OH:123])[CH2:120][CH3:121])[CH2:113][OH:114].N1C=CN=CC=1C(N)=O>CO>[CH:1]1[C:6]([C:7]([NH:9][NH2:10])=[O:8])=[CH:5][CH:4]=[N:3][CH:2]=1.[CH3:70][C@@H:71]1[O:75][C@@H:74]([O:76][C@H:77]2[C@H:82]([OH:83])[C@@H:81]([OH:84])[C@H:80]([NH:85][C:86]([NH2:88])=[NH:87])[C@@H:79]([OH:89])[C@@H:78]2[NH:90][C:91]([NH2:93])=[NH:92])[C@H:73]([O:94][C@@H:95]2[O:100][C@@H:99]([CH2:101][OH:102])[C@H:98]([OH:103])[C@@H:97]([OH:104])[C@@H:96]2[NH:105][CH3:106])[C@@:72]1([OH:109])[CH:107]=[O:108].[CH3:121][CH2:120][C@H:119]([NH:118][CH2:117][CH2:116][NH:115][C@H:112]([CH2:113][OH:114])[CH2:111][CH3:110])[CH2:122][OH:123].[CH3:73][C:72]([CH3:107])=[CH:71][CH2:4][CH2:5]/[C:6](/[CH3:7])=[CH:1]/[CH2:2][NH:3][CH2:36][CH2:37][NH:39][CH:40]1[CH:41]2[CH2:14][CH:15]3[CH2:16][CH:20]([CH2:19]2)[CH2:46][CH:43]1[CH2:44]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN=CC=C1C(=O)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2=C3C4=C1O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC(=C2O)C(=C3O)/C=N/N5CCN(CC5)C)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O
Step Four
Name
streptomycin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@@H](CO)NCCN[C@@H](CC)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
in distilled
FILTRATION
Type
FILTRATION
Details
deionized water at 10 mg/mL, sterilized by filtration
CUSTOM
Type
CUSTOM
Details
Stock solutions of rifampicin, at 1 or 10 mg/mL, were prepared in methanol
CUSTOM
Type
CUSTOM
Details
stored at −80° C
CUSTOM
Type
CUSTOM
Details
, and a stock solution was prepared
CUSTOM
Type
CUSTOM
Details
stored at 80° C.

Outcomes

Product
Name
Type
product
Smiles
C1=CN=CC=C1C(=O)NN
Name
Type
product
Smiles
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O
Name
Type
product
Smiles
CC[C@@H](CO)NCCN[C@@H](CC)CO
Name
Type
product
Smiles
CC(=CCC/C(=C/CNCCNC1C2CC3CC(C2)CC1C3)/C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08202910B2

Procedure details

Antimicrobial drugs isoniazid, rifampicin, streptomycin, and ethambutol were purchased from Sigma-Aldrich. St. Louis, Mo. Stock solutions of isoniazid, streptomycin, and ethambutol were prepared in distilled and deionized water at 10 mg/mL, sterilized by filtration, and stored frozen at −80° C. Stock solutions of rifampicin, at 1 or 10 mg/mL, were prepared in methanol and stored at −80° C. Pyrazinamide was purchased as the drug reconstituting kit from Becton Dickinson, Cockeysville, Md., and a stock solution was prepared following instructions by the manufacturer. Stock solutions of SQ109 were prepared in methanol at 1 mg/mL and stored at 80° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
streptomycin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([NH:9][NH2:10])=[O:8])=[CH:5][CH:4]=[N:3][CH:2]=1.CC1C2O[C@:19]3(C)OC=C[C@H](OC)[C@@H](C)[C@@H](OC(C)=O)[C@H](C)[C@H](O)[C@H](C)[C@@H](O)[C@@H](C)C=CC=[C:36](C)[C:37]([NH:39][C:40]4[C:43](/[CH:46]=N/N5CCN(C)CC5)=[C:44](O)[C:15]([C:16]=2[C:20]3=O)=[C:14]([C:41]=4O)C=1O)=O.[CH3:70][C@@H:71]1[O:75][C@@H:74]([O:76][C@H:77]2[C@H:82]([OH:83])[C@@H:81]([OH:84])[C@H:80]([NH:85][C:86]([NH2:88])=[NH:87])[C@@H:79]([OH:89])[C@@H:78]2[NH:90][C:91]([NH2:93])=[NH:92])[C@H:73]([O:94][C@@H:95]2[O:100][C@@H:99]([CH2:101][OH:102])[C@H:98]([OH:103])[C@@H:97]([OH:104])[C@@H:96]2[NH:105][CH3:106])[C@@:72]1([OH:109])[CH:107]=[O:108].[CH3:110][CH2:111][C@H:112]([NH:115][CH2:116][CH2:117][NH:118][C@H:119]([CH2:122][OH:123])[CH2:120][CH3:121])[CH2:113][OH:114].N1C=CN=CC=1C(N)=O>CO>[CH:1]1[C:6]([C:7]([NH:9][NH2:10])=[O:8])=[CH:5][CH:4]=[N:3][CH:2]=1.[CH3:70][C@@H:71]1[O:75][C@@H:74]([O:76][C@H:77]2[C@H:82]([OH:83])[C@@H:81]([OH:84])[C@H:80]([NH:85][C:86]([NH2:88])=[NH:87])[C@@H:79]([OH:89])[C@@H:78]2[NH:90][C:91]([NH2:93])=[NH:92])[C@H:73]([O:94][C@@H:95]2[O:100][C@@H:99]([CH2:101][OH:102])[C@H:98]([OH:103])[C@@H:97]([OH:104])[C@@H:96]2[NH:105][CH3:106])[C@@:72]1([OH:109])[CH:107]=[O:108].[CH3:121][CH2:120][C@H:119]([NH:118][CH2:117][CH2:116][NH:115][C@H:112]([CH2:113][OH:114])[CH2:111][CH3:110])[CH2:122][OH:123].[CH3:73][C:72]([CH3:107])=[CH:71][CH2:4][CH2:5]/[C:6](/[CH3:7])=[CH:1]/[CH2:2][NH:3][CH2:36][CH2:37][NH:39][CH:40]1[CH:41]2[CH2:14][CH:15]3[CH2:16][CH:20]([CH2:19]2)[CH2:46][CH:43]1[CH2:44]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN=CC=C1C(=O)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2=C3C4=C1O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC(=C2O)C(=C3O)/C=N/N5CCN(CC5)C)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O
Step Four
Name
streptomycin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@@H](CO)NCCN[C@@H](CC)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
in distilled
FILTRATION
Type
FILTRATION
Details
deionized water at 10 mg/mL, sterilized by filtration
CUSTOM
Type
CUSTOM
Details
Stock solutions of rifampicin, at 1 or 10 mg/mL, were prepared in methanol
CUSTOM
Type
CUSTOM
Details
stored at −80° C
CUSTOM
Type
CUSTOM
Details
, and a stock solution was prepared
CUSTOM
Type
CUSTOM
Details
stored at 80° C.

Outcomes

Product
Name
Type
product
Smiles
C1=CN=CC=C1C(=O)NN
Name
Type
product
Smiles
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O
Name
Type
product
Smiles
CC[C@@H](CO)NCCN[C@@H](CC)CO
Name
Type
product
Smiles
CC(=CCC/C(=C/CNCCNC1C2CC3CC(C2)CC1C3)/C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.